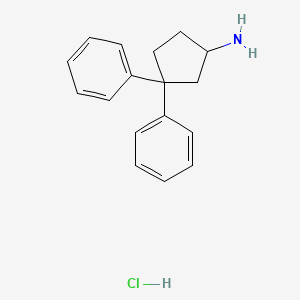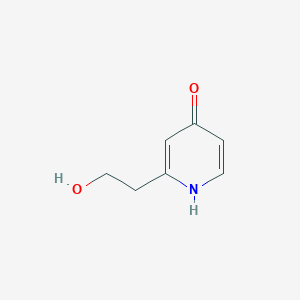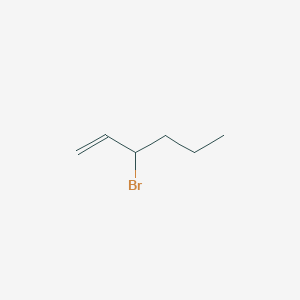
3,3-Diphenylcyclopentylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diphenylcyclopentylamine hydrochloride is a chemical compound with the molecular formula C17H20ClN It is a derivative of cyclopentylamine, characterized by the presence of two phenyl groups attached to the cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diphenylcyclopentylamine hydrochloride typically involves the reaction of cyclopentylamine with benzene derivatives under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where cyclopentylamine is reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Diphenylcyclopentylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
3,3-Diphenylcyclopentylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: It is investigated for its potential therapeutic effects, including its use as an intermediate in drug synthesis.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,3-Diphenylcyclopentylamine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentylamine: The parent compound, which lacks the phenyl groups.
Diphenylamine: A related compound with two phenyl groups attached to an amine.
Cyclopentylbenzene: A compound with a cyclopentane ring and a single phenyl group.
Uniqueness
3,3-Diphenylcyclopentylamine hydrochloride is unique due to the presence of both cyclopentane and phenyl groups, which confer distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications, offering a combination of stability and reactivity that is not found in simpler analogs.
Propriétés
Numéro CAS |
62367-47-9 |
|---|---|
Formule moléculaire |
C17H20ClN |
Poids moléculaire |
273.8 g/mol |
Nom IUPAC |
3,3-diphenylcyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H19N.ClH/c18-16-11-12-17(13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15;/h1-10,16H,11-13,18H2;1H |
Clé InChI |
KNNJWHYARPPXGD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC1N)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B13957423.png)



![Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]-](/img/structure/B13957459.png)


![(2,3,4,5,6-pentafluorophenyl) 5-[[5-[(3-hydroxyimino-2-methylbutan-2-yl)amino]-3-[2-[(3-hydroxyimino-2-methylbutan-2-yl)amino]ethyl]pentyl]amino]-5-oxopentanoate](/img/structure/B13957464.png)



![3H-Tetrazolo[1,5-B]indazole](/img/structure/B13957481.png)
![1-Ethyl-2-[(methylsulfanyl)methyl]benzene](/img/structure/B13957489.png)
